Cas no 7376-66-1 (Deterenol)

Deterenol structure
Deterenol structure
Productnaam:Deterenol
CAS-nummer:7376-66-1
MF:C11H17NO2
MW:195.25818
CID:569922
PubChem ID:23843

Deterenol Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(1-Hydroxy-2-(isopropylamino)ethyl)phenol
    • 4-[1-Hydroxy-2-(isopropylamino)ethyl]phenol
    • Benzenemethanol,4-hydroxy-a-[[(1-methylethyl)amino]methyl]-
    • Deterenol
    • (±)-1-(4-Hydroxyphenyl)-2-(isopropylamino)ethanol
    • 4-Hydroxy-a-(((1-methylethyl)amino)methyl)benzenemethanol
    • 4-Hydroxy-a-isopropylaminomethylbenzyl Alcohol
    • benzenemethanol, 4-hydroxy-alpha-[[(1-methylethyl)amino]methyl]-
    • N-isopropyloctopamine
    • (±)-PI 39
    • PI 39
    • Paraproterenol
    • dl-N-Isopropyloctopamine
    • BDBM92680
    • DETERNOLUM
    • 4-13-00-02660 (Beilstein Handbook Reference)
    • (+/-)-P-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)BENZYL ALCOHOL
    • PI-39
    • BENZYL ALCOHOL, P-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)-, HYDROCHLORIDE, (+/-)-
    • Deterenolum
    • BENZYL ALCOHOL, p-HYDROXY-alpha-ISOPROPYLAMINOMETHYL-
    • BENZENEMETHANOL, 4-HYDROXY-.ALPHA.-(((1-METHYLETHYL)AMINO)METHY))-, (+/-)-
    • 4-Hydroxy-alpha-isopropylaminomethylbenzyl alcohol
    • WIN 833
    • CHEMBL109378
    • AKOS006271446
    • BENZENEMETHANOL, 4-HYDROXY-.ALPHA.-(((1-METHYLETHYL)AMINO)METHYL)-
    • BENZYL ALCOHOL, P-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)-
    • SCHEMBL828537
    • Isopropylnorsynephrine
    • 7376-66-1
    • BCP30658
    • UNII-BR971OUC9M
    • BRN 2098796
    • Q27274837
    • BR971OUC9M
    • 3506-31-8
    • Deterenol [INN]
    • RACTOPAMINE HYDROCHLORIDE IMPURITY N-ISOPROPYLOCTOPAMINE [USP IMPURITY]
    • 1-(4-hydroxyphenyl)-2-isopropylaminoethanol
    • (+/-)-PI 39
    • 4-Hydroxy-alpha-(((1-methylethyl)amino)methyl)benzenemethanol
    • (+-)-1-(4-Hydroxyphenyl)-2-(isopropylamino)ethanol
    • DTXSID90956502
    • 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol, 8
    • 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
    • Deterenolum;DL-N-Isopropyloctopamine;4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol
    • Inchi: InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3
    • InChI-sleutel: MPCPSVWSWKWJLO-UHFFFAOYSA-N
    • LACHT: CC(C)NCC(C1=CC=C(C=C1)O)O

Berekende eigenschappen

  • Exacte massa: 195.12601
  • Monoisotopische massa: 195.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 153
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 52.5A^2

Experimentele eigenschappen

  • Dichtheid: 1.099±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 138-140 ºC
  • Kookpunt: 331.93°C (rough estimate)
  • Vlampunt: 143 ℃
  • Brekindex: 1.5330 (estimate)
  • Oplosbaarheid: Dissolution (43 g/l) (25 º C),
  • PSA: 52.49
  • LogboekP: 1.81450
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